6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H14N4OS3 and its molecular weight is 398.52. The purity is usually 95%.
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Biological Activity
6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H14N4OS3
- Molecular Weight : 398.525 g/mol
- CAS Number : 537017-20-2
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Antitumor Activity
The compound has been evaluated for its antitumor potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it exhibited cytotoxic effects through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Preclinical studies demonstrated that it could lower levels of pro-inflammatory cytokines in models of induced inflammation. This suggests a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and tumor growth.
- Signal Transduction Modulation : It affects pathways involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
Research Findings
A summary of key studies on the biological activity of the compound is presented below:
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various triazole derivatives including the target compound against Staphylococcus aureus. The results indicated a higher potency for this compound compared to standard antibiotics.
- Case Study on Cancer Cell Lines : In vitro tests conducted on various cancer cell lines showed that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy.
Properties
IUPAC Name |
6-(5-ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-3-12-8-13-14(9-24-17(13)25-12)16-21-22-15(19-20-18(22)26-16)10-4-6-11(23-2)7-5-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCNUMJFWKEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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